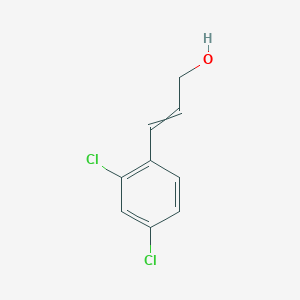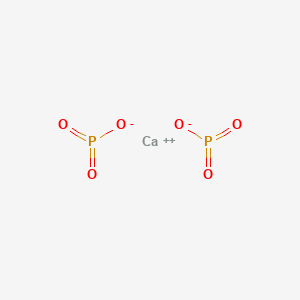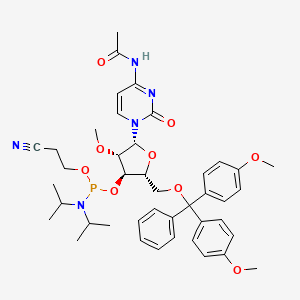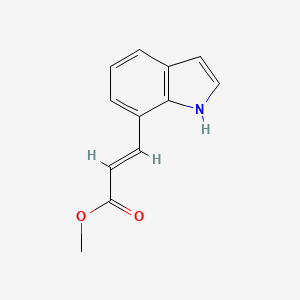
SODIUM GERMANATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium germanate is an inorganic compound with the chemical formula Na₂GeO₃. It exists as a colorless solid and is primarily used for the synthesis of other germanium compounds . This compound is structurally analogous to sodium metasilicate, consisting of polymeric GeO₃²⁻ anions made up of vertex-sharing GeO₄ tetrahedra .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium germanate can be prepared by the fusion of germanium oxide (GeO₂) with sodium hydroxide (NaOH) at high temperatures. The reaction is as follows: [ 2 \text{NaOH} + \text{GeO}_2 \rightarrow \text{Na}_2\text{GeO}_3 + \text{H}_2\text{O} ] An intermediate in this reaction is the protonated derivative sodium hydrogen germanate (NaHGeO₃), which is a water-soluble salt .
Industrial Production Methods: Industrial production of this compound typically involves the same high-temperature fusion process. The reaction conditions are carefully controlled to ensure the complete conversion of germanium oxide to this compound, with the removal of water as a byproduct .
Chemical Reactions Analysis
Types of Reactions: Sodium germanate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where the germanium atom is replaced by another element.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Various halogens or other reactive elements can be used under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state germanium compounds.
Reduction: Lower oxidation state germanium compounds.
Substitution: Compounds where germanium is replaced by another element.
Scientific Research Applications
Sodium germanate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other germanium compounds and in the study of germanium chemistry.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential use in medical treatments and as a component in pharmaceuticals.
Industry: Utilized in the production of germanium-based materials, including glasses and ceramics with specific optical and electronic properties
Mechanism of Action
The mechanism by which sodium germanate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can influence cellular processes by interacting with enzymes and other proteins. The exact molecular targets and pathways are still under investigation, but it is known to affect red blood cell concentration and immune system function .
Comparison with Similar Compounds
Sodium germanate is similar to other germanates and silicates in its structure and properties. Some similar compounds include:
Sodium silicate (Na₂SiO₃): Structurally analogous to this compound, consisting of polymeric SiO₃²⁻ anions.
Potassium hexafluorogermanate (K₂GeF₆): Contains a germanium oxyanion and is used in various chemical applications.
Uniqueness: this compound is unique in its specific applications in the synthesis of germanium compounds and its potential biological activity. Its structural similarity to silicates makes it an important compound for studying the behavior of silicate minerals and their analogs .
Properties
CAS No. |
12025-20-6 |
|---|---|
Molecular Formula |
GeNa2O3 |
Molecular Weight |
166.62 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide](/img/structure/B1149033.png)

![tert-butyl 4-bromo-1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B1149044.png)


![(3S,5R)-3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B1149050.png)
![(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B1149052.png)
